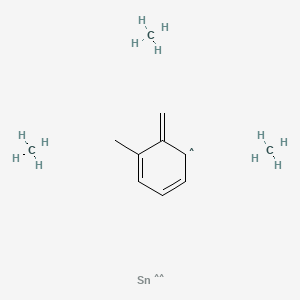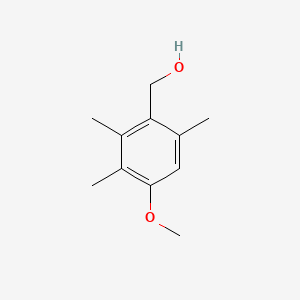
Desmethyl Ofloxacin Hydrochloride
Übersicht
Beschreibung
Desmethyl Ofloxacin (hydrochloride) is a metabolite of the fluoroquinolone antibiotic ofloxacin. It is known for its antibacterial properties and is used primarily in research settings. The compound has a molecular formula of C17H19ClFN3O4 and a molecular weight of 383.8 g/mol .
Wissenschaftliche Forschungsanwendungen
Desmethyl-Ofloxacin (Hydrochlorid) wird aufgrund seiner antibakteriellen Eigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt. Seine Anwendungen umfassen:
Chemie: Als Referenzstandard in der analytischen Chemie verwendet.
Biologie: Untersucht auf seine Wirkung auf die bakterielle DNA-Gyrase und Topoisomerase IV.
Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung bakterieller Infektionen.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe eingesetzt.
5. Wirkmechanismus
Desmethyl-Ofloxacin (Hydrochlorid) übt seine Wirkung aus, indem es die Supercoiling-Aktivität der bakteriellen DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind für die DNA-Replikation und Transkription unerlässlich. Durch Hemmung ihrer Funktion verhindert Desmethyl-Ofloxacin (Hydrochlorid) die normale Zellteilung und führt zum Absterben der Bakterienzellen .
Ähnliche Verbindungen:
Ofloxacin: Die Stammverbindung, von der Desmethyl-Ofloxacin (Hydrochlorid) abgeleitet ist.
Levofloxacin: Ein Stereoisomer von Ofloxacin mit ähnlichen antibakteriellen Eigenschaften.
Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit einem breiteren Wirkungsspektrum.
Einzigartigkeit: Desmethyl-Ofloxacin (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, was es zu einem wertvollen Werkzeug in Forschungseinrichtungen macht. Sein Metabolitenstatus liefert auch Einblicke in die Stoffwechselwege von Fluorchinolon-Antibiotika .
Wirkmechanismus
Target of Action
Desmethyl Ofloxacin Hydrochloride, a metabolite of the fluoroquinolone antibiotic ofloxacin , primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication, transcription, repair, and recombination .
Mode of Action
This compound, similar to its parent compound ofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition prevents the untwisting required for DNA replication, thereby halting the process . The result is the destabilization of bacterial DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts DNA replication, transcription, repair, and recombination . The downstream effect of this disruption is the cessation of these critical cellular processes, leading to bacterial cell death .
Pharmacokinetics
It is known that more than 70% of an oral dose of ofloxacin, the parent compound, is recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5% of the dose, are recovered as the metabolites, including desmethyl ofloxacin This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ofloxacin
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting DNA gyrase, the compound disrupts critical cellular processes such as DNA replication and transcription. This disruption leads to the destabilization of bacterial DNA and ultimately, cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on ofloxacin, the parent compound, found that its interaction with dissolved organic matter in water environments could be influenced by the presence of specific carbon sources . Additionally, the presence of metal ions in the water environment, such as Cu2+, can significantly promote the interaction between ofloxacin and dissolved organic matter
Biochemische Analyse
Biochemical Properties
Desmethyl Ofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. As a metabolite of ofloxacin, it likely shares similar biochemical properties with its parent compound. Ofloxacin is known to inhibit the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Therefore, it’s plausible that this compound may interact with similar biomolecules and exert similar effects.
Cellular Effects
Given its relationship to ofloxacin, it may influence cell function by interfering with bacterial DNA replication This could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. As a metabolite of ofloxacin, it may share a similar mechanism of action. Ofloxacin exerts its effects at the molecular level by binding to bacterial DNA gyrase, preventing the supercoiling of DNA during replication or transcription . This interaction could potentially inhibit or activate enzymes and cause changes in gene expression.
Metabolic Pathways
It is known that this compound is a metabolite of ofloxacin , suggesting that it may be involved in the metabolic pathways of this parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Desmethyl Ofloxacin (hydrochloride) involves several steps. One common method starts with the synthesis of 9,10-difluoro-2,3-dihydro-3-methyl-7-O-7H-pyridino[1,2,2-de]-[1,4]-benzoxazinyl-6-carboxylic acid using tetrafluorobenzoyl chloride as a raw material. This intermediate is then reacted with alkali in an organic solvent to obtain ofloxacin .
Industrial Production Methods: Industrial production methods for ofloxacin, and by extension Desmethyl Ofloxacin (hydrochloride), often involve the use of organic or inorganic alkali to reduce the feed content of methyl piperazine, thereby reducing reaction costs and increasing yield. The process typically includes steps such as condensation, decarboxylation, cyclization, and hydrolysis .
Analyse Chemischer Reaktionen
Reaktionstypen: Desmethyl-Ofloxacin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Häufige Reagenzien sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ofloxacin: The parent compound from which Desmethyl Ofloxacin (hydrochloride) is derived.
Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial properties.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: Desmethyl Ofloxacin (hydrochloride) is unique due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool in research settings. Its metabolite status also provides insights into the metabolic pathways of fluoroquinolone antibiotics .
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZKWNXVPUJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)


![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)


![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)
![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
